molecular formula C21H28NO4+ B130472 Cimetropium CAS No. 150521-16-7

Cimetropium

Cat. No. B130472
M. Wt: 358.5 g/mol
InChI Key: QVVOZYKELHAIPX-MWGADRMYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cimetropium is a quaternary ammonium antimuscarinic drug that is used to treat gastrointestinal disorders, including irritable bowel syndrome (IBS). It is a muscarinic receptor antagonist that inhibits the action of acetylcholine on smooth muscle cells in the gastrointestinal tract.

Scientific Research Applications

Overview of Cimetropium in Service Research

Cimetropium's applications in various service contexts have been explored to advance the understanding of service research issues. The Critical Incident Technique (CIT) has been instrumental in examining these issues, guiding researchers in methodological decisions and suggesting guidelines for proper application and reporting of procedures (Gremler, 2004).

Cimetropium in Anesthesia

Cimetropium, specifically cimetidine, an H2-receptor antagonist, has been reviewed for its potential to minimize complications of acid aspiration pneumonia in anesthesia. The drug's efficacy in decreasing gastric acidity, thereby contributing to reduced morbidity and mortality of acid aspiration, has been highlighted. Cimetidine's safety in terms of drug-drug interactions and effects on labor, fetus, and newborns in the perioperative context has been noted (Kowalsky, 1984).

Methodological Approaches in Evaluating Complex Interventions

Cimetropium's involvement in complex interventions has been part of the conversation in scientific research. Methods used for evaluating complex interventions have been systematically reviewed, indicating a range of methods that can be used successively or combined at various steps of the evaluation approach (Minary et al., 2019).

Cimetropium in the Treatment of Duodenal Ulcer

The efficacy of cimetidine, a histamine H2-receptor antagonist, in treating duodenal ulcers has been comprehensively reviewed. The review discusses the healing rates, symptom relief, and the absence of acid rebound after cessation of therapy, indicating its effectiveness in short-term treatment (Winship, 1978).

Potential Anticancer Activity of Cimetidine

There is literature suggesting an anticancer activity for cimetidine, particularly in gastrointestinal cancers. Cimetidine's potential anticancer mechanism involves inhibition of cancer cell proliferation, stimulation of lymphocyte activity, and inhibition of histamine's activity as a growth factor in tumors. This suggests that cimetidine may improve outcomes in cancer patients, warranting further investigation (Siegers, Andresen, & Keogh, 1999).

properties

CAS RN

150521-16-7

Product Name

Cimetropium

Molecular Formula

C21H28NO4+

Molecular Weight

358.5 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C21H28NO4/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14/h2-6,13,15-20,23H,7-12H2,1H3/q+1/t15?,16-,17-,18+,19-,20+,22?/m1/s1

InChI Key

QVVOZYKELHAIPX-MWGADRMYSA-N

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5

SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5

Other CAS RN

150521-16-7

synonyms

(1α,2β,4β,5α,7β)-9-(Cyclopropylmethyl)-7-[(S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimetropium
Reactant of Route 2
Cimetropium
Reactant of Route 3
Cimetropium
Reactant of Route 4
Cimetropium
Reactant of Route 5
Cimetropium
Reactant of Route 6
Cimetropium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.